Spectroscopic Analysis of 2-Methyl-8-nitroindolizine: A Comprehensive Technical Guide
Spectroscopic Analysis of 2-Methyl-8-nitroindolizine: A Comprehensive Technical Guide
Executive Summary
In the realm of heterocyclic chemistry, indolizine derivatives are highly valued for their diverse pharmacological profiles and unique photophysical properties. 2-Methyl-8-nitroindolizine (CAS 60891-78-3) represents a highly conjugated, 10π-electron bicyclic system characterized by a distinct "push-pull" electronic architecture. The electron-donating methyl group at the C2 position and the strongly electron-withdrawing nitro group at the C8 position create an intramolecular charge transfer (ICT) axis. This whitepaper provides a definitive, causality-driven framework for the spectroscopic elucidation of this molecule, ensuring that researchers can confidently validate its structural integrity using orthogonal analytical techniques.
Electronic Architecture & Mechanistic Causality
The indolizine core is a fused pyrrole-pyridine system. In 2-Methyl-8-nitroindolizine, the electronic distribution is highly polarized. The C2-methyl group exerts a positive inductive (+I) and hyperconjugative effect, enriching the pyrrole ring's electron density. Conversely, the C8-nitro group exerts powerful negative inductive (-I) and resonance (-M) effects, depleting electron density from the pyridine ring. This polarization fundamentally dictates the nuclear deshielding observed in NMR and the bathochromic shifts observed in UV-Vis spectroscopy [1].
Electronic push-pull dynamics across the 2-Methyl-8-nitroindolizine framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most granular view of the indolizine framework. The assignments below are driven by the anisotropic and mesomeric effects of the substituents.
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¹H NMR Causality: The C7 proton is positioned ortho to the nitro group, subjecting it to severe anisotropic deshielding; it typically resonates furthest downfield. The C5 proton, adjacent to the bridgehead nitrogen, also experiences significant deshielding. The C2-methyl group appears as a sharp singlet and serves as an internal stoichiometric benchmark [2].
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¹³C NMR Causality: The C8 carbon, directly bonded to the electronegative nitro group, is shifted significantly downfield (>135 ppm). The C2 carbon resonates at a lower frequency due to the shielding effect of the attached methyl group.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Position | Shift (ppm) | Multiplicity | Causality / Assignment Rationale |
| ¹H | C2-CH₃ | 2.30 - 2.50 | Singlet (3H) | Allylic/heteroaromatic methyl; shielded relative to ring protons. |
| ¹H | C1-H, C3-H | 6.50 - 7.20 | Singlets/Multiplets (2H) | Pyrrole ring protons; mildly shielded by the C2-methyl (+I) effect. |
| ¹H | C6-H | 6.60 - 6.90 | Triplet/dd (1H) | Pyridine ring; unaffected by direct ortho/para deshielding. |
| ¹H | C5-H | 7.80 - 8.20 | Doublet (1H) | Adjacent to bridgehead nitrogen; strongly deshielded. |
| ¹H | C7-H | 7.50 - 8.00 | Doublet (1H) | Ortho to the C8-nitro group; severe anisotropic deshielding. |
| ¹³C | C8 | 135.0 - 140.0 | Quaternary | Direct attachment to electronegative -NO₂ group (-I effect). |
| ¹³C | C2 | 110.0 - 115.0 | Quaternary | Shielded by the attached electron-donating methyl group. |
Mass Spectrometry (MS) & Fragmentation Dynamics
Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation fingerprint. The molecular ion [M]⁺• at m/z 176 is typically prominent due to the stability of the aromatic indolizine core.
Fragmentation Causality: Nitroaromatics undergo characteristic cleavages. The primary diagnostic pathways for 2-Methyl-8-nitroindolizine involve the loss of a nitroso radical (NO•, -30 Da) yielding m/z 146, and the loss of a nitro radical (NO₂•, -46 Da) yielding m/z 130. The simultaneous observation of these two daughter ions acts as a self-validating system for the presence of the C8-nitro moiety .
Primary electron ionization (EI) mass fragmentation pathways for 2-Methyl-8-nitroindolizine.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
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IR Spectroscopy: The nitro group provides two highly diagnostic vibrational modes: the asymmetric N-O stretch and the symmetric N-O stretch. The absence of an O-H or N-H stretch (>3200 cm⁻¹) further validates the fully substituted nature of the heteroatoms [2].
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UV-Vis Spectroscopy: The push-pull ICT system lowers the HOMO-LUMO gap. While unsubstituted indolizines absorb primarily in the UV region (~340 nm), the 8-nitro derivative exhibits a pronounced bathochromic shift, with a broad absorption band extending into the visible region (400-450 nm), rendering the compound visibly yellow/orange[3][4].
Table 2: IR and UV-Vis Spectroscopic Data Summary
| Technique | Spectral Feature | Value/Range | Diagnostic Causality |
| IR | Asymmetric N-O Stretch | 1510 - 1530 cm⁻¹ | High-energy stretching of the nitro group double-bond character. |
| IR | Symmetric N-O Stretch | 1330 - 1350 cm⁻¹ | In-phase stretching of the nitro group; highly diagnostic for -NO₂. |
| IR | C=C / C=N Aromatic | 1600 - 1650 cm⁻¹ | Skeletal vibrations of the 10π indolizine core. |
| UV-Vis | π → π* Transition | ~250 - 340 nm | Standard aromatic core excitation. |
| UV-Vis | n → π* / ICT Band | 400 - 450 nm | Intramolecular charge transfer from C2-methyl to C8-nitro. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating workflows.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation & Internal Referencing: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ prevents solvent-induced suppression of the less polar pyrrole proton signals. TMS provides an absolute 0.00 ppm reference, creating a self-validating chemical shift baseline.
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Probe Tuning and Shimming: Manually tune the probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz) and perform gradient shimming on the Z-axis.
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Validation: Minimizing reflected power ensures maximum signal-to-noise (S/N), while a stable, maximized ²H lock level confirms magnetic field homogeneity, preventing peak line-broadening.
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Pulse Sequence & Acquisition: Acquire 16-32 scans using a standard 30° pulse angle with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2-second delay ensures full longitudinal relaxation (T₁) of the C2-methyl protons.
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Validation: The integration of the C2-methyl singlet (set precisely to 3.00) serves as the internal stoichiometric benchmark to validate the integration of the five aromatic protons (totaling 5.00), ensuring no co-eluting impurities are masked.
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Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
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Instrument Calibration: Infuse a standard calibrant such as Perfluorotributylamine (PFTBA) prior to the run.
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Validation: Verifying the exact mass and isotopic ratios of m/z 69, 219, and 502 ensures mass axis accuracy and proper resolution across the analytical range.
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Sample Introduction & Thermal Desorption: Introduce the sample via a Direct Insertion Probe (DIP), ramping the temperature from 50°C to 250°C at 20°C/min.
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Causality: Gradual thermal desorption prevents pyrolytic degradation of the labile nitro group prior to ionization.
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Ionization & Data Processing: Apply a universal 70 eV electron energy.
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Causality: 70 eV ensures the resulting fragmentation pattern is highly reproducible and can be cross-referenced against standard libraries.
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Validation: The concurrent extraction of ion chromatograms for m/z 176 ([M]⁺•), 146 ([M-NO]⁺), and 130 ([M-NO₂]⁺) orthogonally confirms the intact molecular ion and its primary nitro-cleavage pathways.
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Protocol 3: UV-Vis Spectrophotometry
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Optical Baseline Correction: Record a baseline using pure spectroscopic-grade methanol in matched 10 mm quartz cuvettes.
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Validation: This step subtracts solvent and cuvette absorbance, isolating only the analyte's electronic transitions.
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Concentration Optimization: Prepare a 10 µM solution of the compound and scan from 200 nm to 600 nm.
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Causality: The 10 µM concentration ensures the maximum absorbance (A) remains between 0.1 and 1.0.
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Validation: Keeping absorbance within this range strictly adheres to the linear dynamic range of the Beer-Lambert Law, preventing detector saturation and photometric errors.
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References
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Title: Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products Source: Molecules (MDPI), 2020, 25(7), 1682. URL: [Link]
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Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: Molecules (MDPI), 2022, 27(1), 11. URL: [Link]
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Title: 2-Methyl-8-nitroindolizine Mass Spectrum Data Source: NIST Chemistry WebBook, SRD 69. URL: [Link]
